5,6-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
5,6-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a benzothiazole moiety fused with a pyrimidine ring
Preparation Methods
The synthesis of 5,6-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Pyrimidine Ring Construction: The pyrimidine ring is constructed through cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the benzothiazole and pyrimidine moieties under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
5,6-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace specific functional groups.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic properties.
Biological Studies: It is used in studies involving protein-ligand interactions and molecular docking.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, thereby affecting biological pathways. For instance, it has been studied for its inhibitory effects on enzymes involved in tuberculosis .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrimidine-based molecules. Compared to these, 5,6-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5,6-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-8-4-5-11-12(6-8)21-15(18-11)19-14(20)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSBEOPANGLMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=NC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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